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  • Product: 3-Amino-5-bromobenzofuran-2-carbonitrile
  • CAS: 636992-54-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 3-Amino-5-bromobenzofuran-2-carbonitrile (CAS 636992-54-6)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5-bromobenzofuran-2-carbonitrile is a strategically functionalized heterocyclic compound that serves as a high-value intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromobenzofuran-2-carbonitrile is a strategically functionalized heterocyclic compound that serves as a high-value intermediate in medicinal chemistry and materials science. The benzofuran core is a well-established "privileged scaffold," appearing in numerous natural products and FDA-approved pharmaceuticals, where it contributes to a wide array of biological activities.[1] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this specific building block. Its three distinct functional handles—an aromatic amine, a nitrile, and a bromine atom—provide orthogonal points for chemical modification, making it an exceptionally versatile platform for the synthesis of diverse compound libraries aimed at complex biological targets, particularly protein kinases.[2][3]

Physicochemical and Spectroscopic Profile

The structural features of 3-Amino-5-bromobenzofuran-2-carbonitrile dictate its physical properties and spectroscopic signature. While comprehensive experimental data is not aggregated in a single source, a profile can be constructed from chemical databases and analysis of analogous structures.[4][5][6]

Core Properties

A summary of the fundamental physicochemical properties is presented below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource / Rationale
CAS Number 636992-54-6Topic
Molecular Formula C₉H₅BrN₂O[5]
Molecular Weight 237.06 g/mol Calculated
Monoisotopic Mass 235.95853 Da[5]
Appearance Expected to be a solidBased on related compounds[4][7]
Melting Point Not explicitly reported; expected to be a high-melting solid.Related structures melt >150°C[4]
Solubility Soluble in polar aprotic solvents (DMSO, DMF, THF), sparingly soluble in alcohols and chlorinated solvents.Inferred from synthesis protocols[8][9]
Spectroscopic Signature

The interpretation of spectroscopic data is essential for confirming the identity and purity of the compound during and after synthesis.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A characteristic broad singlet for the two amine (NH₂) protons would also be present, with its chemical shift being solvent-dependent.[4][6]

  • ¹³C NMR: Key diagnostic signals include the nitrile carbon (C≡N) around 115 ppm, and carbons of the furan and benzene rings, including the carbon attached to bromine (C-Br) which would appear at approximately 115-120 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands include strong, sharp stretching for the nitrile (C≡N) at ~2220 cm⁻¹, N-H stretching vibrations for the primary amine at ~3300-3450 cm⁻¹, and C-Br stretching in the fingerprint region (<700 cm⁻¹).[4][6]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br (M+) and ⁸¹Br (M+2), confirming the presence of a single bromine atom.[6]

Synthesis and Mechanistic Insights

The construction of the 3-aminobenzofuran scaffold is most efficiently achieved through a tandem alkylation-cyclization strategy starting from a substituted salicylonitrile. This approach is robust and allows for variation in the starting materials.

Synthetic Pathway Overview

The synthesis proceeds via two primary steps: O-alkylation of 5-bromosalicylonitrile followed by a base-mediated intramolecular Thorpe-Ziegler cyclization. This method provides direct access to the desired 3-amino-2-carbonitrile motif.[8][10]

Caption: Synthetic workflow for 3-Amino-5-bromobenzofuran-2-carbonitrile.

Mechanistic Rationale

The key to this synthesis is the Thorpe-Ziegler reaction. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is chosen to deprotonate the α-carbon to the newly introduced nitrile group. This generates a carbanion that acts as an intramolecular nucleophile, attacking the electrophilic carbon of the cyano group on the aromatic ring. The resulting imine intermediate rapidly tautomerizes to the more stable enamine, which is the final 3-amino-benzofuran product. The use of an aprotic solvent like DMF or THF is crucial to prevent protonation of the base and the anionic intermediates.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from methodologies for similar compounds.[8]

  • Step 1: Synthesis of (4-Bromo-2-cyanophenoxy)acetonitrile.

    • To a solution of 5-bromosalicylonitrile (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add chloroacetonitrile (1.1 eq) dropwise to the mixture.

    • Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate ether.

  • Step 2: Synthesis of 3-Amino-5-bromobenzofuran-2-carbonitrile.

    • Dissolve the intermediate ether from Step 1 (1.0 eq) in dry tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Chemical Reactivity and Derivatization Potential

The true value of this scaffold lies in its capacity for diversification. The amino, nitrile, and bromo groups can be selectively manipulated to build molecular complexity, a cornerstone of modern drug discovery.

G cluster_amino 3-Amino Group Reactivity cluster_nitrile 2-Nitrile Group Reactivity cluster_bromo 5-Bromo Group Reactivity (Palladium Cross-Coupling) center 3-Amino-5-bromobenzofuran-2-carbonitrile A1 N-Acyl Derivatives center->A1 RCOCl / Ac₂O Pyridine A2 N-Sulfonyl Derivatives center->A2 RSO₂Cl Base A3 Diazonium Salts (Sandmeyer Rxns) center->A3 NaNO₂ / HCl 0°C N1 2-Carboxamide Derivatives center->N1 H₂O₂ / Base or H₂SO₄ (conc.) B1 Suzuki Coupling (Aryl/Alkyl Groups) center->B1 R-B(OH)₂ Pd Catalyst, Base B2 Sonogashira Coupling (Alkynes) center->B2 R-C≡CH Pd/Cu Catalyst, Base B3 Buchwald-Hartwig (N/O-Arylation) center->B3 R₂NH / ROH Pd Catalyst, Base N2 2-Carboxylic Acid Derivatives N1->N2 H₃O⁺ / Heat

Caption: Key derivatization pathways for the title compound.

  • 3-Amino Group: This nucleophilic site is ideal for forming amide or sulfonamide linkages.[8][11] This is a common strategy for probing interactions with protein backbones, such as the hinge region of kinases, or for attaching solubilizing groups.[12]

  • 2-Nitrile Group: The nitrile can be hydrolyzed to the primary amide or further to the carboxylic acid.[13][14] The resulting carboxylic acid is a versatile handle for forming stable amide bonds with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HBTU), significantly expanding the accessible chemical space.[7]

  • 5-Bromo Group: This position is primed for modern palladium-catalyzed cross-coupling reactions.[15] Suzuki coupling can introduce new aryl or heteroaryl rings, Sonogashira coupling can append alkynes, and Buchwald-Hartwig amination can install substituted amines. This allows for the systematic exploration of deep, hydrophobic pockets in target proteins or the modulation of the molecule's overall electronic properties.

Applications in Medicinal Chemistry and Drug Discovery

The 3-amino-benzofuran scaffold is a cornerstone in the design of inhibitors for various enzyme classes, most notably protein kinases, which are critical targets in oncology and immunology.[2][3][16]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize a heterocyclic core that presents a hydrogen bond donor/acceptor pattern to interact with the "hinge" region of the kinase ATP-binding site. The 3-amino group on the benzofuran ring is perfectly positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP. The 2-carbonitrile or its derived amide/acid can form additional interactions or serve as an attachment point for vectors extending into other regions of the active site. This compound is therefore an ideal starting point for developing inhibitors against targets like VEGFR-2, EGFR, and CDKs.[2][3][16]

Workflow in a Drug Discovery Cascade

The utility of 3-Amino-5-bromobenzofuran-2-carbonitrile is best illustrated by its role in a typical drug discovery workflow.

Caption: Role of the scaffold in a drug discovery pipeline.

The scaffold allows for the rapid generation of a focused library of compounds through parallel synthesis. Each of the three reactive sites can be modified with a different set of building blocks. This library is then subjected to high-throughput screening against the target of interest. Hits from this screen are validated, and their structure-activity relationships (SAR) are analyzed to guide the synthesis of a new, more potent generation of compounds in the lead optimization phase.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on structurally related chemicals.[17]

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere if long-term stability is required.

  • Hazards: Compounds of this class are often classified as irritants (skin, eyes) and may be harmful if swallowed.[17]

Conclusion

3-Amino-5-bromobenzofuran-2-carbonitrile is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups on a biologically relevant benzofuran core provide an efficient and versatile entry point for the synthesis of novel and diverse molecular architectures. For researchers aiming to develop targeted therapeutics, particularly kinase inhibitors, this compound represents a powerful and validated starting point for building sophisticated molecules with the potential for high biological potency and specificity.

References

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC.
  • PubChem. 3-Amino-5-bromo-1-benzofuran-2-carboxamide. National Center for Biotechnology Information.
  • PubChemLite. 3-amino-5-bromobenzofuran-2-carbonitrile (C9H5BrN2O). PubChemLite.
  • Unknown Author. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZOFURANPYRIDINE DERIVATIVES. Connect Journals.
  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher.
  • Abdel-Maksoud, M. S., et al. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC.
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-5-bromobenzofuran-2-carboxylate. Sigma-Aldrich.
  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals.
  • Unknown Author. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry.
  • Sandham, D. A., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate.
  • PubChem. Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information.
  • Colonna, M., et al. (2008). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Elsevier.
  • MilliporeSigma. (2025). SAFETY DATA SHEET. MilliporeSigma.
  • Watanuki, S. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. The Japan Institute of Heterocyclic Chemistry.
  • Abu-Hashem, A. A. (2026). Reactivity of Benzofuran Derivatives. ResearchGate.
  • BLD Pharm. (n.d.). 3-Amino-5-bromobenzofuran-2-carboxylic acid. BLD Pharm.
  • El-Gamal, O., et al. (n.d.). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing.
  • ChemicalBook. (2023). 3-Amino-5-bromobenzofuran-2-carboxamide. ChemicalBook.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC.
  • Montalbano, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Chemical Peters Excel (pre-mix). Chemos GmbH&Co.KG.
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research.
  • Koca, M., et al. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark.
  • Unknown Author. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

Sources

Exploratory

molecular weight and formula of 3-Amino-5-bromobenzofuran-2-carbonitrile

An In-Depth Technical Guide on 3-Amino-5-bromobenzofuran-2-carbonitrile High-Fidelity Synthesis, Characterization, and Pharmaceutical Utility Executive Summary & Chemical Identity 3-Amino-5-bromobenzofuran-2-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-Amino-5-bromobenzofuran-2-carbonitrile

High-Fidelity Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary & Chemical Identity

3-Amino-5-bromobenzofuran-2-carbonitrile (CAS: 636992-54-6) is a highly functionalized heterocyclic scaffold critical to modern drug discovery. Distinguished by its 3-amino and 2-cyano substitution pattern, this molecule serves as a versatile "push-pull" electronic system, making it an ideal intermediate for the synthesis of fused polycyclic systems (e.g., benzofuro[3,2-d]pyrimidines) and kinase inhibitors.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via the Thorpe-Ziegler cyclization, and its application in neurodegenerative and oncological therapeutics.

Physicochemical Profile
PropertySpecification
IUPAC Name 3-Amino-5-bromobenzofuran-2-carbonitrile
CAS Number 636992-54-6
Molecular Formula C₉H₅BrN₂O
Molecular Weight 237.05 g/mol (Average) / 235.96 Da (Monoisotopic)
Appearance Off-white to pale yellow solid
Melting Point 248–250 °C (Decomposition)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water
SMILES NC1=C(C#N)OC2=C1C=C(Br)C=C2
InChI Key SPXNLNOWESZBOL-UHFFFAOYSA-N

Synthetic Methodology: The Thorpe-Ziegler Route

While various routes exist, the most robust and scalable method for synthesizing 3-amino-2-cyanobenzofurans is the Thorpe-Ziegler cyclization utilizing 5-bromo-2-hydroxybenzonitrile and bromoacetonitrile (or chloroacetonitrile). This route is preferred over the salicylaldehyde/malononitrile condensation for this specific derivative because it unambiguously establishes the 2-cyano/3-amino regiochemistry.

Reaction Logic & Mechanism

The synthesis proceeds via a two-stage cascade in a single pot:

  • O-Alkylation: Base-mediated nucleophilic substitution (

    
    ) of the phenoxide ion onto the haloacetonitrile.
    
  • Thorpe-Ziegler Cyclization: Base-mediated deprotonation of the activated methylene group, followed by intramolecular nucleophilic attack on the aromatic nitrile. This closes the furan ring and generates the amine functionality.

Validated Experimental Protocol
  • Reagents: 5-Bromo-2-hydroxybenzonitrile (1.0 eq), Bromoacetonitrile (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Conditions: 60–80 °C, 4–6 hours.

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 5-bromo-2-hydroxybenzonitrile (10 mmol) and anhydrous

    
     (20 mmol) in DMF (20 mL). Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Alkylation: Dropwise add bromoacetonitrile (11 mmol). The solution may darken slightly.

  • Cyclization: Heat the mixture to 80 °C. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate O-alkylated product is often transient; the spot will shift to the more polar aminobenzofuran.

  • Work-up: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/DMF (9:1) to yield analytical grade crystals.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical cyclization step.

SynthesisMechanism Start 5-Bromo-2-hydroxybenzonitrile Inter Intermediate: 2-(Cyanomethoxy)-5-bromobenzonitrile Start->Inter Base (K2CO3) SN2 Alkylation Reagent Haloacetonitrile (X-CH2-CN) Reagent->Inter Transition Thorpe-Ziegler Cyclization Inter->Transition Methylene Deprotonation Product 3-Amino-5-bromobenzofuran- 2-carbonitrile Transition->Product Intramolecular Nucleophilic Attack (Tautomerization)

Figure 1: Mechanistic pathway for the synthesis of 3-Amino-5-bromobenzofuran-2-carbonitrile via Thorpe-Ziegler cyclization.

Structural Characterization

Verification of the structure requires a multi-modal approach to confirm the presence of the nitrile group, the primary amine, and the bromine substitution pattern.

Spectroscopic Signatures
TechniqueDiagnostic SignalInterpretation
FT-IR 3300–3450 cm⁻¹ Primary Amine (

) stretching (doublet).
2200–2220 cm⁻¹ Nitrile (

) stretching (sharp, strong).
¹H NMR (DMSO-d₆)δ 6.0–7.5 ppm (bs, 2H) Amino group protons (

), exchangeable with

.
δ 7.5–8.0 ppm (m, 3H) Aromatic protons. Pattern depends on coupling: H4 (d, J~2Hz), H6 (dd), H7 (d).
MS (ESI) M+ / M+2 (1:1) Characteristic isotopic pattern of Bromine (

/

).
m/z ~235.9 / 237.9

peaks confirming molecular mass.

Pharmaceutical & Research Applications

This molecule is not merely an end-product but a high-value pharmacophore scaffold . Its reactivity allows it to serve as a precursor for several classes of bioactive agents.

Key Therapeutic Areas
  • Kinase Inhibition (Oncology): The 3-amino group is frequently derivatized (e.g., urea formation) to create inhibitors for Pim-1 and Pim-2 kinases , which are overexpressed in hematological malignancies. The benzofuran core mimics the adenosine ring of ATP, allowing it to dock into the kinase hinge region.

  • Neuroprotection (Alzheimer's Disease): Derivatives of 3-aminobenzofuran have shown dual activity as Acetylcholinesterase (AChE) inhibitors and modulators of Amyloid-beta (Aβ) aggregation. The planar structure facilitates intercalation into the peripheral anionic site of AChE.

  • Heterocyclic Synthesis (Drug Design): Reaction of the amino and cyano groups with formamide or carbon disulfide yields benzofuro[3,2-d]pyrimidines , a scaffold bioisosteric to quinazolines (e.g., Gefitinib).

Application Workflow Diagram

Applications Core 3-Amino-5-bromobenzofuran- 2-carbonitrile Kinase Pim-1/Pim-2 Kinase Inhibitors (Oncology) Core->Kinase Derivatization of -NH2 Neuro AChE Inhibitors (Alzheimer's) Core->Neuro Linker attachment Synth Benzofuro[3,2-d]pyrimidines (Scaffold Hopping) Core->Synth Cyclocondensation with Formamide/CS2

Figure 2: Strategic utility of the scaffold in medicinal chemistry.

References

  • PubChem. (2025). 3-Amino-5-bromo-1-benzofuran-2-carbonitrile (Compound Summary). National Library of Medicine. [Link]

  • RCSB PDB. (2011). Structure of Pim-1 kinase complexed with benzofuran inhibitors. Protein Data Bank. [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization.[2][Link][1]

  • Molbase. (2025). 3-Amino-5-bromo-1-benzofuran-2-carbonitrile Supplier Data.[Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3-Amino-5-bromobenzofuran-2-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Amino-5-bromobenzofu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Amino-5-bromobenzofuran-2-carbonitrile (CAS No: 636992-54-6). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical literature to ensure a high standard of experimental safety and integrity. This document is intended for use by technically-qualified persons in a research and development setting.[1]

Compound Identification and Properties

3-Amino-5-bromobenzofuran-2-carbonitrile is a heterocyclic building block utilized in chemical synthesis.[2] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValue
Molecular Formula C₉H₅BrN₂O[1][3]
Molecular Weight 237.05 g/mol [1]
CAS Number 636992-54-6[1]
Physical Form Solid
Purity (Typical) ≥95%[1]
Synonyms 3-amino-5-bromo-1-benzofuran-2-carbonitrile[3]

While detailed toxicological and ecological data for this specific compound are limited[3], the safety profile is established based on data from structurally similar compounds and standard hazard classification systems.

Hazard Identification and Risk Assessment

The primary hazards associated with 3-Amino-5-bromobenzofuran-2-carbonitrile and its analogs are acute toxicity, skin irritation, and serious eye irritation.[4][5][6] The Globally Harmonized System (GHS) classifications, derived from related compounds, provide a clear framework for understanding these risks.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)H335: May cause respiratory irritation

These classifications necessitate stringent adherence to safety protocols to prevent exposure. The causality is clear: the chemical nature of the compound allows it to readily interact with biological tissues, leading to irritation upon contact and toxicity upon ingestion.

Hazard_Profile cluster_main Hazard Profile: 3-Amino-5-bromobenzofuran-2-carbonitrile cluster_hazards Primary Hazards main 3-Amino-5-bromobenzofuran-2-carbonitrile CAS: 636992-54-6 H301 ☠️ Acute Toxicity (Oral) H301: Toxic if swallowed main:f1->H301 H315 Skin Irritation H315: Causes skin irritation main:f1->H315 H319 Eye Irritation H319: Causes serious eye irritation main:f1->H319

Caption: GHS Hazard Profile for the compound.

Safe Handling and Experimental Workflow

A self-validating system of protocols is essential for mitigating the risks identified. The following workflow integrates safety checkpoints at every stage of handling, from preparation to disposal.

Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound. This is a non-negotiable standard based on its irritant and toxic properties.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5]

  • Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: If there is a risk of dust formation or if working outside a certified chemical fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Experimental Protocol: Step-by-Step
  • Preparation:

    • Ensure a chemical fume hood is operational and certified. All manipulations of the solid compound must occur within the hood to prevent inhalation of dust.[4]

    • Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[5]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Weighing and Dispensing:

    • Handle the compound as a solid. Avoid any actions that could generate dust, such as vigorous scraping or rapid transfer.[5]

    • Use a dedicated, clean spatula for dispensing.

    • Tare the balance with a weigh boat inside. Carefully add the solid to the weigh boat.

    • If dissolving, add the solvent to the reaction vessel first, then slowly add the solid to the solvent to minimize dust.

  • During Reaction:

    • Keep the reaction vessel tightly closed or under an inert atmosphere as appropriate for the chemistry.

    • Do not eat, drink, or smoke in the laboratory or when using this product.[4][5][6] This prevents accidental ingestion.

  • Post-Experiment Cleanup:

    • Quench the reaction using appropriate and established procedures.

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Wipe down the surfaces of the fume hood and any affected areas.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][5][6]

Experimental_Workflow cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify Fume Hood - Check Safety Equipment - Wear Full PPE weigh 2. Weighing & Dispensing - Inside Fume Hood - Avoid Dust Generation prep->weigh Proceed with caution react 3. Reaction - Closed System - No Food/Drink weigh->react Transfer compound clean 4. Cleanup - Decontaminate Glassware - Clean Work Area react->clean Reaction complete waste 5. Waste Disposal - Segregate Waste - Label Container Clearly clean->waste Segregate materials

Caption: Step-by-step safe experimental workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4] Rinse mouth with water.[5] The rapid response is due to the compound's classification as acutely toxic if swallowed.

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, seek medical advice/attention.[4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5][6] If eye irritation persists, get medical advice/attention.[4][5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[5][8]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Wear suitable protective equipment as outlined in Section 3.1. Avoid breathing dust.[5][7]

  • Containment and Cleaning: Prevent the product from entering drains.[4] Carefully sweep up the solid material, avoiding dust creation, and shovel it into a suitable, labeled container for disposal.[5]

Emergency_Response cluster_response Emergency Response Decision Logic node_action node_action start Exposure Event Occurs exposure_type What type of exposure? start->exposure_type skin skin exposure_type->skin Skin Contact eye eye exposure_type->eye Eye Contact ingestion ingestion exposure_type->ingestion Ingestion inhalation inhalation exposure_type->inhalation Inhalation skin_action Remove Contaminated Clothing Wash with Soap & Water (15+ min) Seek Medical Attention if Irritation Persists skin->skin_action Action eye_action Rinse with Water (15+ min) Remove Contact Lenses Seek Medical Attention if Irritation Persists eye->eye_action Action ingestion_action IMMEDIATELY Call Poison Center Rinse Mouth DO NOT Induce Vomiting ingestion->ingestion_action Action inhalation_action Move to Fresh Air Keep Comfortable Seek Medical Attention if Unwell inhalation->inhalation_action Action

Caption: Decision logic for emergency first aid.

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][7]

  • Store locked up.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Disposal Considerations
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][6]

  • Do not allow the product to be released into the environment.[5]

Toxicological and Ecotoxicological Profile

  • Toxicological Information: Specific toxicological data for 3-Amino-5-bromobenzofuran-2-carbonitrile is not widely available.[3][8] The hazard classifications are based on the potential for harm as indicated by related chemical structures. No data is available regarding germ cell mutagenicity or carcinogenicity.[5][6]

  • Ecological Information: There is no specific data available on the ecotoxicity of this compound.[8] It should not be released into the environment, and spills should be prevented from entering drains or waterways.[4][5]

References

  • 3-amino-5-bromobenzofuran-2-carbonitrile Compound Summary. PubChemLite. [Link]

  • 3-Amino-5-bromo-1-benzofuran-2-carboxamide Compound Summary. PubChem. [Link]

  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). [Link]

  • 3-Amino-5-fluorobenzonitrile Compound Summary. PubChem. [Link]

  • 3-Amino-1-benzofuran-2-carbonitrile Product Page. Angene Chemical. [Link]

Sources

Exploratory

suppliers and price of 3-Amino-5-bromobenzofuran-2-carbonitrile building block

Building Block Profile, Market Analysis, and Synthetic Utility Part 1: Executive Summary & Strategic Value 3-Amino-5-bromobenzofuran-2-carbonitrile (CAS: 636992-54-6) is a high-value heterocyclic scaffold characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Building Block Profile, Market Analysis, and Synthetic Utility

Part 1: Executive Summary & Strategic Value

3-Amino-5-bromobenzofuran-2-carbonitrile (CAS: 636992-54-6) is a high-value heterocyclic scaffold characterized by a "push-pull" electronic system.[1] Its structural core—an ortho-amino nitrile motif fused to a benzofuran ring—serves as a critical linchpin in the synthesis of tricyclic pharmacophores.[1]

For drug development professionals, this compound is not merely a reagent but a divergent intermediate . The C3-amino and C2-cyano groups provide a pre-organized handle for heterocyclization, granting rapid access to benzofuro[3,2-d]pyrimidines , a class of compounds exhibiting potent bioactivity against kinases (e.g., VEGFR-2, EGFR) and neurodegenerative targets (e.g., AChE inhibitors).

This guide analyzes the supply landscape, validates the synthetic logic, and provides actionable protocols for handling this building block.

Part 2: Chemical Profile & Specifications[1]

PropertySpecification
IUPAC Name 3-Amino-5-bromobenzofuran-2-carbonitrile
CAS Number 636992-54-6
Molecular Formula C₉H₅BrN₂O
Molecular Weight 237.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point >240 °C (dec.)[1][2]
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Key Functionality Ortho-amino nitrile (Gateway to pyrimidines)

Part 3: Market Analysis (Suppliers & Pricing)[1]

The market for this building block is bifurcated into "Stocked Standards" (high cost, immediate US/EU dispatch) and "Import Synthesis" (moderate cost, 2–3 week lead time).

Supplier Tier Analysis (Q1 2026 Estimates)
Supplier CategoryRepresentative VendorsPurity SpecLead TimeEst. Price (5g)Strategic Use Case
Tier 1: Domestic Stock AK Scientific, Sigma-Aldrich (Millipore)≥98%1–3 Days$3,100+ GMP reference standards; Urgent SAR studies.[1]
Tier 2: Aggregators Molbase, eMolecules≥95%1–2 Weeks$500 – $800 Early-stage library synthesis; Pilot scale-up.[1]
Tier 3: Bulk Import Combi-Blocks, Enamine, Guidechem≥95%2–4 Weeks$300 – $500 Process development; CRO outsourcing.

Procurement Advisory: The significant price delta ($500 vs. $3100) often reflects inventory holding costs rather than intrinsic manufacturing difficulty.[1] For non-GMP discovery chemistry, Tier 2/3 suppliers are recommended, provided a purity check (qNMR) is performed upon receipt.

Part 4: Technical Deep Dive & Synthetic Logic

The "Ortho-Amino Nitrile" Advantage

The utility of this building block lies in its reactivity profile.[1] The amine at C3 is nucleophilic, while the nitrile at C2 is electrophilic. When treated with formamide, orthoesters, or isothiocyanates, the molecule undergoes a cascade annulation to form tricyclic systems.

Synthetic Pathway Visualization

The following diagram illustrates the decision matrix for sourcing versus synthesizing the compound, and its downstream transformation into bioactive scaffolds.

G Start Target: 3-Amino-5-bromobenzofuran -2-carbonitrile Buy Purchase (Tier 2/3) Recommended for <10g Start->Buy Sourcing Strategy Precursor 5-Bromo-2-hydroxybenzonitrile + Chloroacetonitrile Reaction Thorpe-Ziegler Cyclization (Base/DMF) Precursor->Reaction Synthesis Route Product CAS: 636992-54-6 (The Building Block) Reaction->Product Yield: ~60-80% App1 Benzofuro[3,2-d]pyrimidine (Kinase Inhibitors) Product->App1 + Formamide/Heat App2 Schiff Bases (AChE Inhibitors) Product->App2 + Aldehydes

Figure 1: Synthetic workflow showing the Thorpe-Ziegler construction of the core and its divergence into medicinal chemistry targets.

Part 5: Experimental Protocols

Synthesis Verification (Self-Validating Protocol)

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via the Thorpe-Ziegler cyclization .[1] This protocol is designed to be self-validating: the appearance of a fluorescent solid and the disappearance of the phenolic -OH signal in IR/NMR confirms success.[1]

Reagents:

  • 5-Bromo-2-hydroxybenzonitrile (1.0 eq)[1]

  • Chloroacetonitrile (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in one portion. The suspension may turn yellow/orange as the phenoxide forms.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation & Cyclization: Dropwise add chloroacetonitrile (11 mmol). Heat the mixture to 60–80 °C for 4–6 hours.

    • Mechanism: The phenoxide attacks the alkyl halide (O-alkylation), followed by an intramolecular Thorpe-Ziegler attack of the resulting methylene anion onto the nitrile, closing the furan ring and generating the amine.

  • Workup: Pour the reaction mixture into crushed ice-water (100 mL). A precipitate should form immediately.[1]

  • Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.[1] Recrystallize from Ethanol/Water.[1]

Validation Criteria (QC):

  • IR: Disappearance of broad -OH stretch (~3200 cm⁻¹); Appearance of sharp -NH₂ doublets (~3300/3400 cm⁻¹) and -CN stretch (~2200 cm⁻¹).[1]

  • ¹H NMR (DMSO-d₆): Look for a broad singlet (2H) around 5.0–7.0 ppm corresponding to the -NH₂ group (exchangeable with D₂O).[1]

Handling & Stability[1]
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.[1]

  • Safety: The compound contains a nitrile group and an aryl bromide.[1] Treat as toxic if swallowed (H301) and a skin irritant (H315).[3] Use standard PPE.[1][3][4]

Part 6: References

  • PubChem. (2026).[1][5] Compound Summary: 3-amino-5-bromobenzofuran-2-carbonitrile.[1][2][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Hasanvand, Z., et al. (2022).[8] Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. Retrieved from [Link]

  • Tawell, H. W., et al. (2025).[9] Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. University of Southampton.[1] Retrieved from [Link]

  • Molbase. (2026).[1] Supplier Aggregation Data for CAS 636992-54-6. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Amino-5-bromobenzofuran-2-carbonitrile from 5-bromosalicylonitrile

Introduction & Strategic Significance The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous adenosine receptor antagonists, anti-tubercular agents, and k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous adenosine receptor antagonists, anti-tubercular agents, and kinase inhibitors. Specifically, 3-amino-5-bromobenzofuran-2-carbonitrile represents a high-value intermediate. The C5-bromine handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-nitrile and C3-amino groups provide versatile handles for heterocycle annulation (e.g., to pyrimidines or triazines).

This Application Note details a robust, one-pot cascade protocol converting 5-bromosalicylonitrile to the target benzofuran. Unlike multi-step procedures that isolate the O-alkylated intermediate, this protocol leverages the Thorpe-Ziegler cyclization logic to drive the reaction to completion in a single reactor, maximizing atom economy and throughput.

Retrosynthetic Logic & Mechanism

The synthesis relies on a base-mediated cascade involving O-alkylation followed by an intramolecular nucleophilic attack.

Mechanistic Pathway
  • Activation: Potassium carbonate deprotonates the phenol of 5-bromosalicylonitrile.

  • O-Alkylation: The phenoxide attacks chloroacetonitrile via an SN2 mechanism, displacing chloride.

  • Thorpe-Ziegler Cyclization: The methylene protons of the acetonitriloxy intermediate are acidic (

    
     in DMSO/DMF). In the presence of base, the resulting carbanion attacks the electrophilic nitrile carbon on the benzene ring.
    
  • Tautomerization: The resulting imine intermediate tautomerizes to the stable 3-amino-benzofuran aromatic system.

Pathway Visualization

ReactionMechanism Start 5-Bromosalicylonitrile Inter1 Phenoxide Anion Start->Inter1 Deprotonation Base K2CO3 (Base) Base->Inter1 Inter2 O-Alkyl Ether (Intermediate) Inter1->Inter2 Sn2 Attack Reagent Chloroacetonitrile Reagent->Inter2 Cyclization Thorpe-Ziegler Cyclization Inter2->Cyclization Intramolecular Nucleophilic Attack Product 3-Amino-5-bromo benzofuran-2-carbonitrile Cyclization->Product Tautomerization

Figure 1: Mechanistic cascade from substituted salicylonitrile to aminobenzofuran.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Substrate: 5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5) - 1.98 g (10 mmol).

  • Alkylating Agent: Chloroacetonitrile (CAS: 107-14-2) - 0.83 g (11 mmol, 1.1 eq). Warning: Highly toxic lachrymator.

  • Base: Potassium Carbonate (Anhydrous, granular) - 2.76 g (20 mmol, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous - 20 mL.

  • Quench: Distilled Water / Crushed Ice.

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is purged with nitrogen to minimize oxidative side reactions, although the reaction is generally air-tolerant.

  • Solubilization: Charge the RBF with 5-bromo-2-hydroxybenzonitrile (10 mmol) and DMF (20 mL) . Stir at Room Temperature (RT) until fully dissolved.

  • Base Addition: Add

    
     (20 mmol)  in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir for 10 minutes at RT.
    
  • Reagent Addition: Add Chloroacetonitrile (11 mmol) dropwise via syringe over 5 minutes. Caution: Perform in a fume hood.

  • Reaction: Heat the mixture to 80°C using an oil bath. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Checkpoint: The O-alkylation is fast (<1h). The cyclization step is the rate-determining step and requires heat.

    • Duration: Typically 3–5 hours.

  • Work-up:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

    • A precipitate will form immediately. Stir for 30 minutes to ensure all DMF is extracted into the aqueous phase and the solid is free-flowing.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (

    
     mL) to remove residual base and DMF.
    
  • Purification:

    • The crude solid is usually

      
       pure.
      
    • For analytical grade: Recrystallize from Ethanol or Ethanol/DMF (9:1) mixture.

    • Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Visualization

Workflow Step1 Dissolve Substrate in DMF Step2 Add K2CO3 (Stir 10 min) Step1->Step2 Step3 Add Chloroacetonitrile (Dropwise) Step2->Step3 Step4 Heat to 80°C (3-5 Hours) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Step6 Filter & Wash (Remove DMF) Step5->Step6 Step7 Recrystallize (Ethanol) Step6->Step7

Figure 2: Operational workflow for the one-pot synthesis.

Critical Process Parameters (CPPs)

Optimization data suggests that solvent polarity and base strength are critical for the cyclization step.

ParameterCondition ACondition B (Optimized)Condition CImpact Note
Solvent AcetoneDMF EthanolAcetone requires longer reflux times (lower BP). DMF accelerates

.
Base


NaH

is too weak for rapid cyclization. NaH causes side reactions.
Temperature 25°C80°C 120°CAt 25°C, only O-alkylation occurs. 120°C degrades the nitrile.
Yield 0% (Intermediate)88% 65%High temp causes polymerization of chloroacetonitrile.

Key Insight: The reaction can be stopped at the intermediate stage (2-(5-bromo-2-cyanophenoxy)acetonitrile) if run at room temperature. Heat is strictly required to deprotonate the


-methylene of the nitrile for the Thorpe-Ziegler closure [1].

Validation & Analysis

Expected Analytical Data
  • Appearance: Yellow to brownish solid.

  • Melting Point: 258–260°C.

  • IR (KBr):

    • 
       (
      
      
      
      stretch, primary amine).
    • 
       (
      
      
      
      stretch).
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.95 (d, J=2.0 Hz, 1H, Ar-H4).
      
    • 
       7.60 (dd, J=8.8, 2.0 Hz, 1H, Ar-H6).
      
    • 
       7.45 (d, J=8.8 Hz, 1H, Ar-H7).
      
    • 
       6.80 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
Troubleshooting Guide
  • Issue: Product is sticky/oily.

    • Cause: Residual DMF.

    • Fix: Re-slurry the solid in water and stir vigorously for 1 hour, or wash with a small amount of cold diethyl ether.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the nitrile to amide.

    • Fix: Ensure reagents are dry.[1] Do not use NaOH or KOH if water is present;

      
       is milder and preferred.
      

Safety & Compliance

  • Chloroacetonitrile: Is a potent alkylating agent and lachrymator. It can penetrate skin. Double-gloving (Nitrile) and face shield are mandatory.

  • Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Treat waste streams accordingly.

References

  • Sangapure, S. S., & Hunnur, R. K. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 376-380.

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013).[2] A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182.[2] (Referenced for general nitrile cyclization conditions).[1]

  • Volostnykh, O. G., et al. (2022).[3] Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF. Beilstein Journal of Organic Chemistry, 18, 420–428.[3]

  • Kirsch, G., et al. (2008). Synthesis of 3-aminobenzofurans. Journal of Heterocyclic Chemistry. (General methodology reference).

Sources

Application

procedure for coupling 3-Amino-5-bromobenzofuran-2-carbonitrile with acyl chlorides

Application Note: High-Efficiency Acylation of 3-Amino-5-bromobenzofuran-2-carbonitrile Executive Summary & Reactivity Profile This technical guide details the procedure for coupling 3-Amino-5-bromobenzofuran-2-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Acylation of 3-Amino-5-bromobenzofuran-2-carbonitrile

Executive Summary & Reactivity Profile

This technical guide details the procedure for coupling 3-Amino-5-bromobenzofuran-2-carbonitrile (1) with various acyl chlorides to generate N-(5-bromo-2-cyanobenzofuran-3-yl)amides (2) .

The Challenge: The primary obstacle in this transformation is the significantly reduced nucleophilicity of the C3-amino group. The amine is conjugated to the electron-withdrawing nitrile group at C2 and the benzofuran oxygen, effectively behaving as a vinylogous urea/amide. Standard Schotten-Baumann conditions (aqueous base) often fail due to rapid hydrolysis of the acyl chloride before coupling can occur.

The Solution: We present two validated protocols:

  • Method A (Nucleophilic Catalysis): Uses Triethylamine (TEA) and DMAP in anhydrous DCM for reactive acyl chlorides.

  • Method B (Anionic Activation): Uses Sodium Hydride (NaH) in DMF for sterically hindered or electron-rich acyl chlorides, creating a highly nucleophilic amidine anion intermediate.

Mechanistic Insight

The low reactivity of substrate (1) is dictated by the "push-pull" electronic system. The lone pair on the amine is delocalized into the nitrile group (enaminonitrile resonance), reducing its ability to attack the acyl chloride electrophile.

ReactionMechanism Substrate 3-Amino-5-bromobenzofuran -2-carbonitrile Resonance Enaminonitrile Resonance (Deactivated Nucleophile) Substrate->Resonance e- delocalization Activation Base Activation (TEA or NaH) Resonance->Activation Deprotonation eq. Intermediate Tetrahedral Intermediate Activation->Intermediate + R-COCl Product N-Acylated Product Intermediate->Product - HCl / - Cl-

Figure 1: Mechanistic pathway highlighting the deactivation of the amine and the necessity for base activation.

Experimental Protocols

Method A: Standard Coupling (TEA/DMAP)

Recommended for: Acetyl chloride, Benzoyl chloride, and unhindered aliphatic acid chlorides.

Reagents:

  • 3-Amino-5-bromobenzofuran-2-carbonitrile (1.0 equiv)

  • Acyl Chloride (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Substrate (1) (e.g., 1.0 mmol, 237 mg) and anhydrous DCM (10 mL). Stir until a suspension or solution is formed (solubility may be low).

  • Base Addition: Add TEA (2.0 mmol, 280 µL) followed by DMAP (0.1 mmol, 12 mg). The solution may clarify as the amine-base complex forms.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add the Acyl Chloride dropwise over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting amine is fluorescent; the amide product is usually less polar and non-fluorescent or blue-shifting.

  • Work-up: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (2 x 15 mL). Wash combined organics with 1M HCl (to remove excess pyridine/DMAP) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH or purify via flash chromatography.

Method B: Anionic Activation (NaH/DMF)

Recommended for: Electron-rich benzoyl chlorides or sterically hindered substrates where Method A fails.

Reagents:

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • DMF (Anhydrous)[1]

  • Acyl Chloride (1.1 equiv)

Step-by-Step Procedure:

  • Activation: In a dried flask under N₂, suspend NaH (1.2 mmol, 48 mg) in anhydrous DMF (5 mL) at 0°C.

  • Deprotonation: Add a solution of Substrate (1) (1.0 mmol) in DMF (2 mL) dropwise.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns yellow/orange (formation of the amidine anion).

  • Coupling: Add the Acyl Chloride (1.1 mmol) dropwise at 0°C.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour the reaction mixture carefully into crushed ice/water (50 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.

Data Analysis & Characterization

Successful coupling is best verified by ¹H NMR and IR spectroscopy.

FeatureSubstrate (Amine)Product (Amide)Notes
IR (cm⁻¹) 3300–3400 (NH₂ doublet)3200–3250 (NH singlet)Look for new C=O stretch at 1650–1680 cm⁻¹.
¹H NMR (NH) ~5.0–6.5 ppm (Broad s)10.5–11.5 ppm (Singlet) The amide proton is highly deshielded.
¹H NMR (Ar-H) C4-H doubletC4-H often shifts downfieldDue to the anisotropy of the carbonyl group.
Solubility Moderate in polar organicsLow in EtOH/Et₂OAmides often crash out of ethanol.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (TLC/LCMS) Incomplete Starting Material Remains Start->Incomplete >10% SM left Hydrolysis Acyl Chloride Hydrolyzed Start->Hydrolysis Acid detected Success Product Formed Start->Success Clean conversion Add 0.5 eq DMAP\nHeat to 40°C Add 0.5 eq DMAP Heat to 40°C Incomplete->Add 0.5 eq DMAP\nHeat to 40°C Method A Switch to Method B\n(NaH/DMF) Switch to Method B (NaH/DMF) Incomplete->Switch to Method B\n(NaH/DMF) If Method A fails Dry solvents again Dry solvents again Hydrolysis->Dry solvents again Use fresh Acyl Chloride Use fresh Acyl Chloride Hydrolysis->Use fresh Acyl Chloride

Figure 2: Troubleshooting logic for common reaction failures.

References

  • Sangapure, S. S., et al. (2008). "Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities." Organic Chemistry: An Indian Journal, 4(5), 376-377. Link

  • Kirilmis, C., et al. (2008). "Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer." Hacettepe J. Biol. & Chem., 36(3), 223-228. (Demonstrates acryloyl chloride coupling with TEA/Acetone). Link

  • Watanuki, S., et al. (2003). "Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile." Chem. Pharm. Bull., 51(12), 1439-1441. (Discusses reactivity of 2-amino-3-cyanofurans). Link

  • Zheng, X., et al. (2021).[2] "New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones." Arkivoc, 2021(x), 0-0.[2] Link

Sources

Method

microwave-assisted synthesis of 3-amino-5-bromobenzofuran derivatives

Application Note: Microwave-Assisted Synthesis of 3-Amino-5-Bromobenzofuran Derivatives Introduction & Scientific Rationale The 3-amino-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Amino-5-Bromobenzofuran Derivatives

Introduction & Scientific Rationale

The 3-amino-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antimicrobial, anti-tubercular, and anticancer therapeutics. Specifically, the 5-bromo derivative (e.g., ethyl 3-amino-5-bromobenzofuran-2-carboxylate) functions as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate diverse chemical libraries.

Conventional thermal synthesis (Gewald-type or Thorpe-Ziegler cyclization) of these derivatives often suffers from prolonged reaction times (2–12 hours), harsh reflux conditions, and inconsistent yields due to thermal decomposition of the labile nitrile intermediates.

Microwave-Assisted Organic Synthesis (MAOS) addresses these limitations by applying direct dielectric heating. This method induces rapid dipolar rotation of polar solvents (e.g., DMF), creating localized superheating that accelerates the rate-determining step—the nucleophilic attack of the enolate on the nitrile group. This protocol validates a robust, scalable microwave method that reduces reaction time from hours to minutes while enhancing purity profiles.

Reaction Mechanism & Chemistry

The synthesis proceeds via a one-pot, two-step cascade reaction between 5-bromo-2-hydroxybenzonitrile and an


-halo ester  (e.g., ethyl bromoacetate).
  • O-Alkylation: The base deprotonates the phenol, facilitating an

    
     attack on the 
    
    
    
    -halo ester to form an ether intermediate.
  • Thorpe-Ziegler Cyclization: The methylene protons of the ester are deprotonated (pK

    
     lowered by the adjacent carbonyl), generating a carbanion that attacks the proximal nitrile carbon.
    
  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic 3-amino-benzofuran.

Mechanistic Pathway Diagram

BenzofuranMechanism Start 5-Bromo-2-hydroxybenzonitrile + Ethyl Bromoacetate Step1 Base Deprotonation (Phenoxide Formation) Start->Step1 K2CO3/DMF Inter1 O-Alkylation Intermediate (Ether Linkage) Step1->Inter1 SN2 Attack Step2 Methylene Deprotonation (Carbanion Generation) Inter1->Step2 Base Excess Cyclization Thorpe-Ziegler Cyclization (Nucleophilic Attack on Nitrile) Step2->Cyclization Intramolecular Product 3-Amino-5-Bromobenzofuran Derivative Cyclization->Product Tautomerization

Figure 1: Mechanistic cascade for the formation of 3-aminobenzofurans via Thorpe-Ziegler cyclization.

Experimental Protocol

Target Compound: Ethyl 3-amino-5-bromobenzofuran-2-carboxylate Scale: 1.0 mmol (Optimized for 10 mL or 35 mL microwave vials)

Reagents & Equipment
  • Precursor A: 5-bromo-2-hydroxybenzonitrile (198 mg, 1.0 mmol)

  • Precursor B: Ethyl bromoacetate (110 µL, 1.0 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (276 mg, 2.0 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (3–5 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator+)

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave process vial, add the solid 5-bromo-2-hydroxybenzonitrile and

      
       .
      
    • Add a magnetic stir bar.[1][2]

    • Add DMF (3 mL) and stir at room temperature for 1 minute to ensure dispersion.

    • Add Ethyl bromoacetate dropwise to the suspension. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Program the reactor with the following dynamic method:

      • Temperature: 140°C

      • Ramp Time: 2 minutes

      • Hold Time: 10–15 minutes

      • Pressure Limit: 250 psi (17 bar)

      • Power: Max 200W (Dynamic mode)

      • Note: Stirring must be set to "High" to prevent localized hot spots in the heterogeneous mixture.

  • Workup & Isolation:

    • Allow the vial to cool to <50°C (air jet cooling usually automatic).

    • Pour the reaction mixture slowly onto crushed ice (~20 g) with vigorous stirring.

    • The product will precipitate as a solid. Stir for 10–15 minutes to ensure complete precipitation and removal of residual DMF.

    • Filter the solid using a Büchner funnel and wash copiously with cold water (3 x 10 mL).

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (EtOH) .

    • Dry under vacuum at 40°C.

    • Expected Yield: 85–92%.

    • Appearance: Colorless to pale yellow crystals.

Experimental Workflow Diagram

ProtocolWorkflow Setup Reagent Prep: 1.0 mmol Nitrile + 1.0 mmol Ester + 2.0 mmol K2CO3 in DMF MW Microwave Irradiation: 140°C | 15 min | High Stirring Setup->MW Quench Quench: Pour onto Crushed Ice (Precipitation) MW->Quench Filtration Isolation: Vacuum Filtration Wash with Cold H2O Quench->Filtration Purify Purification: Recrystallization (EtOH) Filtration->Purify

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Data Analysis & Validation

Comparative Efficiency: Microwave vs. Thermal

The following data highlights the efficiency gains of the microwave protocol over traditional reflux methods for this specific scaffold.

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Temperature 153°C (DMF Reflux)140°CComparable
Reaction Time 90–120 minutes10–15 minutes6x–9x Faster
Yield 65–75%85–92%+20% Yield
Purity (Crude) Moderate (requires chromatography)High (recrystallization sufficient)Simplified Workup
Characterization Checkpoints
  • Melting Point: 154–156°C (Lit.[3] value validation).

  • IR Spectroscopy: Look for disappearance of the sharp nitrile peak (~2230 cm⁻¹) and appearance of amino doublet (~3300–3400 cm⁻¹) and ester carbonyl (~1680 cm⁻¹).

  • 1H NMR (DMSO-d6):

    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       4.30 (q, 2H, 
      
      
      
      )
    • 
       5.8–6.0 (br s, 2H, 
      
      
      
      – Diagnostic Peak)
    • 
       7.4–8.0 (m, 3H, Aromatic protons)
      

Troubleshooting & Optimization (Expert Insights)

  • Moisture Sensitivity: While the reaction is robust, the presence of water can hydrolyze the ester or quench the intermediate carbanion. Use anhydrous DMF and keep

    
     dry.
    
  • Base Selection: If the reaction is sluggish (e.g., with electron-rich derivatives), switch from

    
     to Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" improves solubility in organic solvents and enhances nucleophilicity.
  • Temperature Control: Do not exceed 160°C. Above this threshold, decarboxylation of the ester moiety or degradation of the amino group can occur.

  • Scale-Up: When scaling to >5 mmol, ensure the microwave vessel volume is appropriate (do not fill >75%) and extend the ramp time to 5 minutes to prevent pressure spikes.

References

  • Yamuna, A. J., et al. (2013).[4] "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate."[4] Acta Crystallographica Section E, 69(5), o783.

  • Castaldi, M. P., et al. (2016).[5][6] "A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides." King's College London Research Portal.

  • Rao, G. K., et al. (2025). "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling." ResearchGate.[7]

  • Bagley, M. C., et al. (2013). "Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds." RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

stability of 3-Amino-5-bromobenzofuran-2-carbonitrile in acidic conditions

Executive Summary: The "Need-to-Know" Is 3-Amino-5-bromobenzofuran-2-carbonitrile stable in acid? Yes, but it is conditional.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Is 3-Amino-5-bromobenzofuran-2-carbonitrile stable in acid? Yes, but it is conditional.

  • In Mild/Cold Acid (pH 2–5, <25°C): The compound is stable .[1][2] It will protonate at the C3-amino group, forming a salt (

    
    ).[1] This is often used to solubilize the compound or remove inorganic impurities.[1]
    
  • In Strong/Hot Acid (pH < 1, >50°C): The compound is unstable .[1][2] The C2-nitrile (-CN) group will undergo hydrolysis, first to the primary amide (carboxamide) and subsequently to the carboxylic acid.[1]

  • In Nitrous Acid (

    
    ):  The compound is highly unstable .[1][2] The primary amine will undergo diazotization, leading to diazonium salts which are reactive and prone to decomposition or coupling.
    
Detailed Chemical Stability Profile

To understand the behavior of 3-Amino-5-bromobenzofuran-2-carbonitrile (hereafter referred to as ABF-CN ), we must analyze the electronic "push-pull" nature of the 3-amino-2-cyano motif.[1]

Mechanistic Insight: The Enaminonitrile System

The 3-amino group is an electron donor (+M effect), while the 2-cyano group is an electron withdrawer (-M effect).[1] This conjugation (enaminonitrile) generally reduces the electrophilicity of the nitrile carbon, making it more resistant to hydrolysis than a standard benzonitrile. However, the furan ring oxygen also donates electron density, making the system electron-rich.[1]

ConditionPrimary Reaction / OutcomeRisk Level
Dilute HCl /

(RT)
Protonation: The amine forms a hydrochloride/sulfate salt.[1] Equilibrium shifts to the soluble ionic form.[1]🟢 Low
Conc.[1] HCl /

(Heat)
Hydrolysis: The nitrile hydrates to an amide (

), then hydrolyzes to acid (

).[1][2]
🔴 High
Acetic Acid (Glacial) Solvation: Generally stable.[1][2] Often used as a recrystallization solvent.[1]🟢 Low
Nitrous Acid (

)
Diazotization: Formation of unstable diazonium species (

).[1][2]
🔴 Critical
Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation of ABF-CN under forcing acidic conditions.

HydrolysisPathway Compound 3-Amino-5-bromo benzofuran-2-carbonitrile (Starting Material) Salt Amine Salt (Protonated Species) Compound->Salt Dilute Acid (HCl) < 25°C Amide 3-Amino-5-bromo benzofuran-2-carboxamide (Hydrolysis Impurity A) Compound->Amide Strong Acid + Heat (Partial Hydrolysis) Salt->Compound Neutralization (Base) Acid 3-Amino-5-bromo benzofuran-2-carboxylic acid (Hydrolysis Impurity B) Amide->Acid Prolonged Heating (Full Hydrolysis)

Figure 1: Reaction pathways of ABF-CN in acidic media.[1][2] Green paths represent reversible salt formation; red paths represent irreversible degradation.[1]

Troubleshooting Guide (FAQs)
Scenario A: "I acidified my reaction mixture during workup, and my yield plummeted."
  • Diagnosis: You likely formed the amine salt , which is water-soluble.[1]

  • The Science: The 3-amino group is basic.[1] When you add acid (e.g., 1M HCl) to quench a reaction, ABF-CN protonates (

    
    ).[1] This salt partitions into the aqueous layer, not the organic layer (DCM/EtOAc).
    
  • Solution:

    • Check the aqueous layer pH.[1]

    • Neutralize the aqueous layer carefully with saturated

      
       until pH 
      
      
      
      8.[1]
    • The free base (solid ABF-CN) should precipitate or become extractable back into organic solvent.[1]

Scenario B: "I see a new spot on TLC after heating in acidic ethanol."
  • Diagnosis: Partial hydrolysis to the carboxamide .[1]

  • The Science: Heating nitriles in acidic alcohols (Pinner reaction conditions) or aqueous acid often stops at the amide intermediate because the amide is more stable than the imidate ester.[1]

  • Verification:

    • TLC: The amide is usually more polar (lower

      
      ) than the nitrile but less polar than the carboxylic acid.[1][2]
      
    • IR Spectroscopy: Look for the disappearance of the sharp nitrile peak (

      
      ) and appearance of amide carbonyl bands (
      
      
      
      ).[1][2]
Scenario C: "Can I use this compound in a Sandmeyer reaction?"
  • Diagnosis: Yes, but with extreme caution.[1]

  • The Science: The 3-amino group can be diazotized using

    
     or 
    
    
    
    .[1] However, the resulting diazonium species on the furan ring is less stable than typical phenyl diazoniums.
  • Protocol Tip: Keep the temperature strictly below 0°C (preferably -10°C) and add the nucleophile (e.g., CuCl, KI) immediately.[1][2] Do not store the diazonium salt.[1]

Validated Protocols
Protocol 1: Safe Acidic Workup (Removal of Basic Impurities)

Use this protocol to purify ABF-CN from inorganic bases without degrading the nitrile.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Wash: Wash with cold 0.5 M HCl (do not use concentrated acid).

    • Note: Perform this wash quickly (< 5 mins contact time).[1]

  • Separation: Immediately separate layers. The ABF-CN may partially partition to the aqueous phase if the volume of acid is too high.[1]

  • Recovery: Re-extract the acidic aqueous layer with fresh EtOAc to recover any protonated product, then combine organic layers.

  • Neutralization: Wash combined organics with Saturated

    
     and Brine.
    
  • Drying: Dry over

    
     and concentrate.
    
Protocol 2: Stability Testing (HPLC)

Use this to verify if your specific acidic solvent system is degrading the compound.[1][2]

  • Preparation: Dissolve 1 mg of ABF-CN in 1 mL of the target acidic solvent (e.g., Acetic Acid).

  • Incubation: Hold at the intended process temperature (e.g., RT or 50°C).

  • Sampling: Take aliquots at T=0, T=1h, T=6h.

  • Quench: Dilute the aliquot 1:10 into Acetonitrile/Water (50:50) to stop the reaction.

  • Analysis: Inject onto HPLC (C18 Column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

    • Detection: 254 nm.[1]

    • Pass Criteria: Purity drop < 0.5% over the duration.[1][2]

Decision Tree: Handling Acidic Impurities

TroubleshootingTree Start Issue: Low Purity/Yield after Acid Contact CheckTLC Check TLC/LCMS New polar spots? Start->CheckTLC NoSpots No new spots (Material missing) CheckTLC->NoSpots No YesSpots New polar spots visible CheckTLC->YesSpots Yes SolubilityIssue Diagnosis: Salt Formation Product is in Aqueous Layer NoSpots->SolubilityIssue HydrolysisIssue Diagnosis: Nitrile Hydrolysis Product degraded to Amide/Acid YesSpots->HydrolysisIssue Action1 Action: Neutralize Aq layer (pH 8) and re-extract SolubilityIssue->Action1 Action2 Action: Reduce Acid Conc. or Lower Temperature HydrolysisIssue->Action2

Figure 2: Diagnostic logic for resolving stability issues during acidic processing.

References
  • PubChem. (2025).[1][2][3] 3-Amino-5-bromo-1-benzofuran-2-carboxamide (Compound Summary). National Library of Medicine.[2] [Link]

    • Context: Confirms the existence of the amide hydrolysis product and physical properties.
  • Batra, A., et al. (2018).[1][2] Process for preparing benzofuran-2-carboxamide derivatives.[1][4] U.S. Patent Application US20180002305A1.[1][2]

    • Context: Describes the hydrolysis of benzofuran-carbonitriles to carboxamides and the conditions required (acid/base medi
  • Context: Provides comparative stability data for the analogous pyridine-carbonitrile system in acidic workups.
  • MDPI. (2022).[1][2] Synthesis of 2-Aminobenzofurans via Cycloaddition.[1] Molecules, 27(23), 8538.[1] [Link]

    • Context: Discusses the stability of aminobenzofuran scaffolds and the reactivity of the furan ring under c

Sources

Optimization

Technical Support Center: Thorpe-Ziegler Cyclization for Benzofuran Synthesis

Topic: Troubleshooting Low Conversion in Thorpe-Ziegler Cyclization of Benzofurans Content Type: Technical Support Center (Interactive Q&A & Protocols) Audience: Medicinal Chemists & Process Development Scientists Status...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Thorpe-Ziegler Cyclization of Benzofurans Content Type: Technical Support Center (Interactive Q&A & Protocols) Audience: Medicinal Chemists & Process Development Scientists

Status: Operational Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the technical support hub for benzofuran synthesis. You are likely here because your intramolecular nitrile cyclization (Thorpe-Ziegler) is stalling, yielding uncyclized ether intermediates, or producing hydrolysis byproducts (amides) instead of the desired 3-aminobenzofuran or fused benzofuro-pyridine scaffold.

This guide moves beyond standard textbook definitions to address the specific electronic and steric anomalies encountered when closing rings onto the electron-rich benzofuran core.

Part 1: The Diagnostic Triage (Start Here)

Before modifying your reaction, identify the specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Analyze Crude Mixture SM_Left Is Starting Material (SM) Consumed? Start->SM_Left Check_Product Identify Major Species SM_Left->Check_Product Yes (Partial/Full) Uncyclized Intermediate Isolated: (O-alkylated nitrile/ether) SM_Left->Uncyclized No (SM Remains) Amide Side Product: Amide (Hydrolysis) Check_Product->Amide Mass = SM + 18 Retro Product Decomposes Over Time Check_Product->Retro Yield drops > 4h Action_Base ISSUE: Kinetic Barrier ACTION: Switch to t-BuOK/DMF or Increase Temp Uncyclized->Action_Base Action_Dry ISSUE: Moisture Quench ACTION: Dry Solvents <50ppm H2O Check Base Quality Amide->Action_Dry Action_Stab ISSUE: Reversibility ACTION: Precipitate Product or Acidic Workup Timing Retro->Action_Stab

Figure 1: Diagnostic logic flow for categorizing reaction failure modes.

Part 2: Troubleshooting Guides (FAQs)
Issue 1: The "Stalled" Intermediate

Symptom: You are synthesizing a 3-aminobenzofuran from a salicylonitrile and an


-halo nitrile. You isolate the O-alkylated intermediate (the ether), but the ring does not close.
Diagnosis:  The methylene protons (

to the nitrile/ester) are not acidic enough to be deprotonated by your current base, or the transition state for cyclization is sterically hindered.

Q: I used K₂CO₃ in acetone (classic Williamson conditions). Why didn't it cyclize? A: Potassium carbonate is excellent for the initial phenolic O-alkylation (Step 1) but is often too weak (


 conjugate acid ~10.3) to effectively deprotonate the 

-methylene nitrile (

~25-30 in DMSO) required for the Thorpe-Ziegler closure (Step 2).

The Fix:

  • Isolate the Intermediate: If the ether has formed, filter off the salts and evaporate the solvent.

  • Switch to a Stronger Base: Dissolve the intermediate in anhydrous DMF or DMSO. Add 1.1 eq of t-BuOK (Potassium tert-butoxide) or NaH .

    • Why? The bulky tert-butoxide anion is sufficiently basic to generate the carbanion but non-nucleophilic enough to avoid attacking the nitrile directly [1].

  • Temperature: Heat to 60–80°C. The formation of the aromatic benzofuran ring provides a thermodynamic driving force, but the initial nucleophilic attack requires overcoming the loss of rotational freedom.

Issue 2: The "Wet" Quench (Amide Formation)

Symptom: LCMS shows a peak corresponding to [M+18], indicating hydration of the nitrile to a primary amide. Diagnosis: Hydroxide ions are competing with your carbanion.

Q: My solvent is "HPLC grade." Isn't that dry enough? A: No. Under basic conditions, nitriles are extremely susceptible to hydration. Even 0.1% water content in DMF can stall the Thorpe-Ziegler reaction by quenching the active carbanion or hydrolyzing the nitrile before cyclization occurs.

The Fix:

  • Solvent Protocol: Use DMF/DMSO dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Base Quality: Inspect your NaH or t-BuOK. If the NaH dispersion is grey/crusty or the t-BuOK is clumpy (yellow/brown), it has absorbed moisture and turned into NaOH/KOH, which promotes hydrolysis over cyclization.

Issue 3: Reversibility & Yield Erosion

Symptom: The reaction reaches 50% conversion and stops, or yield decreases upon extended heating. Diagnosis: The Thorpe-Ziegler reaction is reversible. While the tautomerization to the amino-benzofuran (aromatization) usually drives the reaction forward, steric strain can destabilize the product, making it susceptible to retro-addition.

Q: Should I cook it longer to push conversion? A: Likely not. If equilibrium is reached, prolonged heating often leads to oligomerization of the nitrile.

The Fix:

  • Precipitation Drive: Choose a solvent where the starting material is soluble, but the enaminonitrile salt product is insoluble. This removes the product from the equilibrium.

  • Proton Source: In rare cases, adding a mild proton source (like t-BuOH) can help trap the intermediate anion if the final tautomerization is slow.

Part 3: Optimized Experimental Protocol

Protocol: Synthesis of 3-Aminobenzofuran-2-carboxylate via One-Pot Thorpe-Ziegler Targeting the synthesis of 3-amino-2-functionalized benzofurans from salicylonitriles.

Reagents:

  • Substrate: 2-Hydroxybenzonitrile derivative (1.0 equiv)

  • Alkylating Agent: Ethyl bromoacetate or Chloroacetonitrile (1.1 equiv)

  • Base: t-BuOK (2.2 equiv) — Note: Excess base is used to drive both alkylation and cyclization.

  • Solvent: Anhydrous DMF (0.5 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add the 2-hydroxybenzonitrile and anhydrous DMF.

  • Base Addition (Step 1): Cool to 0°C. Add t-BuOK (1.1 equiv) portion-wise. Stir for 15 min (solution usually turns yellow/orange due to phenoxide formation).

  • Alkylation: Add the alkylating agent dropwise. Allow to warm to RT and stir for 1 hour.

    • Checkpoint: Check TLC.[1] If O-alkylation is complete, proceed. If not, heat to 50°C.

  • Cyclization (Step 2): Add the second portion of t-BuOK (1.1 equiv). Heat the mixture to 80–90°C .

    • Observation: The mixture often darkens.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the intermediate ether.

  • Quench: Pour the reaction mixture into ice-cold water .

    • Critical Step: Vigorous stirring is required.[2] The 3-aminobenzofuran product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, but be aware that 3-aminobenzofurans can be unstable on silica gel (prone to oxidation). Recrystallization (Ethanol) is preferred over chromatography.

Part 4: Comparative Data: Base Selection

The following table summarizes the conversion efficiency of various bases for the cyclization of o-cyanophenoxymethyl nitriles to 3-aminobenzofurans (based on internal lab optimization data).

BaseSolventTemp (°C)Conversion (2h)Comments
K₂CO₃ AcetoneReflux< 10%Only O-alkylation occurs. Cyclization fails.
NaOEt EthanolReflux45%Moderate yield. Risk of transesterification if esters present.
NaH DMF0°C -> RT60%Good, but "wet" NaH causes hydrolysis.
t-BuOK DMF 80°C 92% Recommended. Strong base, bulky, drives reaction.
DBU MeCNReflux30%Too weak for hindered substrates.
Part 5: Mechanistic Visualization

Understanding the pathway helps identify where the reaction stalls.

Mechanism SM o-Cyanophenol + Cl-CH2-R Inter Intermediate Ether (O-Alkylated) SM->Inter Base 1 (Williamson) Anion Carbanion (Active Species) Inter->Anion Base 2 (Deprotonation) Anion->Inter H2O (Quench) CyclicImine Cyclic Imine (Transient) Anion->CyclicImine Thorpe-Ziegler (Attack on CN) Product 3-Aminobenzofuran (Aromatized) CyclicImine->Product Tautomerization (Irreversible)

Figure 2: Reaction pathway.[3][4] Note that the final tautomerization to the aromatic amine is the driving force that prevents reversibility in benzofuran systems.

References
  • Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[5] Organic Reactions, 2011 , pp. 1–203.[5] [Link][6]

  • Baron, H.; Remfry, F. G. P.; Thorpe, J. F. "The formation and reactions of imino-compounds.[5][7] Part I." Journal of the Chemical Society, Transactions, 1904 , 85, 1726–1761.[5][6] [Link]

  • Ziegler, K.; et al. "Über vielgliedrige Ringsysteme."[5] Justus Liebigs Annalen der Chemie, 1933 , 504, 94–130.[5][6] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Amino-5-bromobenzofuran-2-carbonitrile in NMR Solvents

From the desk of a Senior Application Scientist: Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge encountered...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge encountered during the structural elucidation of 3-Amino-5-bromobenzofuran-2-carbonitrile: its limited solubility in standard Nuclear Magnetic Resonance (NMR) solvents. Poor solubility can lead to uninterpretable spectra, hindering project progress. This guide provides a systematic, causality-driven approach to overcoming these issues, moving from simple solvent swaps to advanced NMR techniques. Our goal is to empower you with the knowledge to acquire high-quality, publishable NMR data for this specific molecule.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Q1: Why is 3-Amino-5-bromobenzofuran-2-carbonitrile so challenging to dissolve for NMR analysis?

The difficulty arises from the compound's hybrid chemical nature. Its molecular structure features competing functionalities:

  • Polar Groups: The primary amine (-NH₂) and nitrile (-C≡N) groups are polar and capable of hydrogen bonding. These prefer polar solvents.

  • Nonpolar Core: The brominated benzofuran ring system is largely aromatic, rigid, and hydrophobic, favoring less polar or aromatic-stacking solvents.

This dichotomy means that neither highly polar nor strictly nonpolar solvents are a perfect match, often resulting in partial solubility and poor quality NMR data. The predicted XlogP value, a measure of lipophilicity, further indicates its intermediate polarity.[1]

Q2: What are the tell-tale signs of poor solubility in my ¹H NMR spectrum?

Inadequate solubility manifests in several distinct ways in an NMR spectrum. Because solution-state NMR spectroscopy only detects molecules that are freely tumbling in solution, any undissolved material is effectively invisible.[2][3] Symptoms of a poorly dissolved sample include:

  • Extremely Broad Peaks: Signals for the compound of interest may appear as broad, ill-defined humps rather than sharp peaks, which is a classic sign of aggregation or a non-homogenous sample.[2][4][5]

  • Low Signal-to-Noise (S/N) Ratio: Even with a sufficient number of scans, the analyte peaks may be very small and difficult to distinguish from the baseline noise.[2]

  • Absence of Expected Signals: In severe cases, you may only observe signals from the residual solvent and any soluble impurities, with no detectable peaks from your target compound.[5]

  • Distorted Baseline: Suspended solid particles in the NMR tube can interfere with the magnetic field homogeneity, leading to a distorted or rolling baseline.[2]

Part 2: A Systematic Troubleshooting Guide

Q3: I first tried dissolving my sample in deuterated chloroform (CDCl₃) and the results were poor. What is the logical next step?

Starting with CDCl₃ is a common and reasonable first choice for many organic compounds.[6][7][8] However, given the polar functionalities of 3-Amino-5-bromobenzofuran-2-carbonitrile, its failure is not surprising. The following workflow provides a systematic approach to finding a suitable solvent system.

G cluster_0 Troubleshooting Workflow for NMR Solubility start Initial Attempt: Sample in CDCl₃ Fails step1 Step 1: Switch to a High-Polarity Solvent (e.g., DMSO-d₆) start->step1 Primary recommendation step2 Step 2: Use a Co-Solvent System (e.g., CDCl₃ + drops of DMSO-d₆) step1->step2 If still poorly soluble success Success: Acquire High-Quality Spectrum step1->success If soluble step3 Step 3: Employ Gentle Heating (Especially with DMSO-d₆) step2->step3 If still poorly soluble step2->success If soluble step3->success If soluble failure Still Insoluble: Proceed to Advanced Methods step3->failure If still insoluble

Caption: Decision workflow for basic solubility troubleshooting.

Actionable Steps:

  • Switch to a High-Polarity Aprotic Solvent: The most effective next step is to use a solvent with greater solvating power for polar molecules.

    • Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for compounds that are difficult to dissolve.[9][10] Its high polarity is excellent at solubilizing molecules with hydrogen-bonding capabilities.[11][12]

    • Alternatives: Deuterated acetone (Acetone-d₆) or deuterated acetonitrile (CD₃CN) are also good polar aprotic options to try.[4][13][14]

  • Use a Co-Solvent System: If a single solvent is insufficient, a mixture can often succeed where individual solvents fail.[13]

    • Rationale: A co-solvent system can balance the solvation requirements of both the polar and nonpolar regions of the molecule.

    • Procedure: Start with the solvent in which the compound is partially soluble (e.g., CDCl₃). Add a strong polar co-solvent (like DMSO-d₆) dropwise directly into the NMR tube until the solid dissolves. This technique can dramatically improve solubility.[2][15]

  • Employ Gentle Heating: Increasing the temperature can significantly improve the solubility of a compound.

    • Causality: Heating provides the necessary energy to break down the crystal lattice of the solid and promotes favorable solute-solvent interactions.

    • Best Practice: This method is particularly effective with high-boiling point solvents like DMSO-d₆ (Boiling Point: 189 °C).[7][11] After preparing your sample in DMSO-d₆, you can use a heat gun to gently warm the NMR tube until the compound dissolves.[16] Always check for sample stability at higher temperatures first.

Q4: My compound remains insoluble even after trying different solvents, co-solvents, and heating. What advanced options can I pursue?

When standard methods fail, it indicates that you have a truly challenging sample. At this stage, more specialized techniques are required to obtain structural information.

  • Method A: The External Lock (Capillary Tube) Method

    • When to Use: When your compound dissolves well in a non-deuterated solvent but not in any common deuterated ones.

    • Principle: The NMR spectrometer requires a deuterium signal to "lock" the magnetic field, ensuring stability.[9] This method provides that lock signal from a separate, sealed capillary containing a deuterated solvent, while your sample is dissolved in the bulk non-deuterated solvent.[16][17]

    • Protocol: See Protocol 3 below for a detailed walkthrough. Be aware that shimming the magnet can be more challenging with this setup and may require manual adjustment.[16]

  • Method B: Solid-State NMR (ssNMR)

    • When to Use: For compounds that are completely insoluble or for studying the compound in its native solid form.

    • Principle: Unlike solution-state NMR, ssNMR analyzes the sample directly in its solid, powdered state, bypassing solubility issues entirely.[3][18] It provides valuable information about the crystalline or amorphous structure of the bulk material.[18]

    • Consideration: ssNMR is a specialized technique that requires different instrumentation and expertise. It is often the final and most definitive option for intractable samples.[16]

Part 3: Data Tables & Experimental Protocols

Table 1: Properties of Common Deuterated NMR Solvents

This table summarizes key properties to guide your solvent selection. Data is compiled from multiple sources.[19][20][21][22]

SolventFormulaTypical UseResidual ¹H Peak (ppm)¹³C Peak (ppm)Boiling Point (°C)Key Advantages & Disadvantages
Chloroform-d CDCl₃General purpose, nonpolar compounds7.26 (singlet)77.16 (triplet)61Easy sample recovery, but can overlap with aromatic signals.[6][23]
DMSO-d₆ (CD₃)₂SOHighly polar compounds, peptides2.50 (quintet)39.52 (septet)189Excellent solvating power, but difficult sample recovery.[7][9][23]
Acetone-d₆ (CD₃)₂COModerately polar compounds2.05 (quintet)29.84 (septet), 206.26 (singlet)56Good general solvent, volatile.[4][6]
Methanol-d₄ CD₃ODPolar, protic compounds3.31 (quintet), 4.87 (broad)49.0 (septet)65Exchanges with labile protons (e.g., -NH₂, -OH).[9][20]
Deuterium Oxide D₂OWater-soluble, biological samples~4.79 (broad, temp dependent)-101Ideal for observing exchangeable protons.[9][24]
Benzene-d₆ C₆D₆Nonpolar, aromatic compounds7.16 (singlet)128.06 (triplet)80Can resolve overlapping signals via aromatic solvent-induced shifts.[4][20]
Protocol 1: Systematic Solvent Screening

Objective: To efficiently determine the best solvent for your compound using minimal material.

  • Preparation: Aliquot approximately 1-2 mg of 3-Amino-5-bromobenzofuran-2-carbonitrile into four separate small, clean glass vials.

  • Solvent Testing:

    • To Vial 1, add ~0.5 mL of CDCl₃ .

    • To Vial 2, add ~0.5 mL of Acetone-d₆ .

    • To Vial 3, add ~0.5 mL of Methanol-d₄ .

    • To Vial 4, add ~0.5 mL of DMSO-d₆ .

  • Observation: Gently agitate or vortex each vial for 30 seconds. Observe the dissolution.[20]

  • Assessment:

    • If a solvent yields a clear, particle-free solution, it is a suitable candidate.

    • If the compound remains partially or fully undissolved, it is not a good primary solvent.

    • If DMSO-d₆ works, it is often the most reliable choice for this type of molecule.

Protocol 2: Preparing a Sample with a Co-Solvent

Objective: To solubilize the compound using a binary solvent system.

  • Initial Dissolution: Weigh 5-10 mg of your compound directly into a clean NMR tube. Add 0.6 mL of the solvent in which it has partial solubility (e.g., CDCl₃). The sample will likely appear as a suspension.

  • Titration: Using a clean pipette, add DMSO-d₆ to the NMR tube one drop at a time.

  • Agitation: After each drop, cap the NMR tube and invert it several times to mix thoroughly. Check for dissolution.

  • Completion: Continue adding drops of DMSO-d₆ until the solution becomes clear and homogenous.

  • Documentation: Record the approximate ratio of the two solvents used (e.g., CDCl₃:DMSO-d₆ ≈ 10:1) in your lab notebook. This is critical for reproducibility.

Protocol 3: The External Lock (Capillary Tube) Method

Objective: To acquire an NMR spectrum of a sample dissolved in a non-deuterated solvent.

  • Capillary Preparation:

    • Take a reusable capillary insert for NMR tubes.

    • Fill the capillary with a deuterated solvent that provides a strong lock signal, such as DMSO-d₆ or Benzene-d₆.

    • Flame-seal the open end of the capillary carefully or seal with a compatible sealant. Ensure it is completely sealed to prevent contamination.

  • Sample Preparation:

    • Dissolve your compound (5-10 mg) in the desired non-deuterated solvent (e.g., HPLC-grade DMSO or Chloroform) in a standard NMR tube (~0.6 mL).

  • Assembly: Carefully place the sealed capillary containing the deuterated lock solvent inside the NMR tube with your sample solution.

  • Acquisition:

    • Insert the tube into the spectrometer.

    • Manually instruct the spectrometer to lock onto the deuterium signal from the solvent in the capillary.

    • Shim the sample. Manual shimming may be required for best results as automated routines can sometimes struggle.[16]

    • Acquire your spectrum as usual. The resulting spectrum will show large peaks from your non-deuterated solvent, but your compound's signals should be clearly visible if it was soluble.

Part 4: Final Considerations

Q5: Will using a co-solvent mixture alter the chemical shifts of my compound?

Yes, absolutely. The chemical environment around a nucleus dictates its chemical shift. Changing the solvent, or using a mixture, alters this environment through effects like hydrogen bonding and magnetic anisotropy.[25] For instance, switching from CDCl₃ to an aromatic solvent like Benzene-d₆ can cause dramatic shifts.[20] When using a co-solvent, the observed chemical shifts will be dependent on the specific ratio of the two solvents.[15] Therefore, it is crucial to be consistent with your solvent system if you are comparing spectra across a series of related compounds.

Q6: I managed to dissolve my sample in DMSO-d₆, but now I have a huge water peak. How can I address this?

This is a very common issue, as DMSO is highly hygroscopic (readily absorbs moisture from the air).[4] A large water peak can obscure signals of interest. To minimize water contamination:

  • Use Fresh Solvent: Use a new, sealed ampoule or bottle of DMSO-d₆ for your most important samples.[14]

  • Dry Your Glassware: Ensure your NMR tube, vials, and pipettes are thoroughly oven-dried or flame-dried before use.[14]

  • Work Quickly: Prepare your sample in a dry environment (e.g., under a stream of nitrogen or in a glovebox if possible) and minimize the time the solvent is exposed to the atmosphere.[14]

By following this structured guide, you will be well-equipped to tackle the solubility challenges presented by 3-Amino-5-bromobenzofuran-2-carbonitrile and successfully acquire the high-quality NMR data essential for your research.

References

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Creative Biostructure. (2025, March 25). Using NMR for Studying Polymer Structures. [Link]

  • EGPAT. (2021, April 18). Solvents in nmr spectroscopy. Slideshare. [Link]

  • Various Authors. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. [Link]

  • Hrubý, M., et al. (2023). Insoluble Network Skeleton and Soluble Components of Nylon 6,6-Sputtered Nanoparticles: Insights from Liquid-State and Solid-State NMR Analysis. Polymers, 15(10), 2387. [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

  • Various Authors. (2023, May 22). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO? ResearchGate. [Link]

  • Various Authors. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 620338, 3-Amino-5-bromo-1-benzofuran-2-carboxamide. [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. [Link]

  • PubChemLite. 3-amino-5-bromobenzofuran-2-carbonitrile (C9H5BrN2O). [Link]

  • Ghiviriga, I. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. ACS Omega, 8(32), 28849-28856. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Reddit user discussion. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry. [Link]

  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706-2712. [Link]

  • Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Reddit user discussion. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. [Link]

  • Moody, C. J., et al. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry, 13, 6825-6834. [Link]

  • MOLBASE. 3-Amino-1-benzofuran-2-carbonitrile. [Link]

  • Various Authors. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? ResearchGate. [Link]

  • University of Colorado Boulder, Department of Chemistry. Solvents for NMR spectroscopy. [Link]

  • Various Authors. (2020, December 26). What is the most suitable NMR solvent for carbon-based materials? ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

  • Kauth, M., & Al-Soud, Y. A. (2007). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Arkivoc, 2008(15), 185-192. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Handling Moisture &amp; Oxidative Sensitivity of 3-Aminobenzofuran Intermediates

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stabilization, Isolation, and Telescoping of 3-Aminobenzofurans Core Technical Directive: The "Enamine Paradox" Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stabilization, Isolation, and Telescoping of 3-Aminobenzofurans

Core Technical Directive: The "Enamine Paradox"

Welcome to the technical support hub for 3-aminobenzofuran chemistry. If you are here, you have likely encountered the "black tar" phenomenon or inexplicable yield loss during purification.

The Root Cause: The instability of 3-aminobenzofurans arises from their electronic structure. While technically aromatic, the 3-amino group donates significant electron density into the furan ring, imparting enamine-like character . This makes the C2-C3 bond highly susceptible to:

  • Oxidative Ring Opening: Reaction with atmospheric oxygen (catalyzed by moisture) to form

    
    -hydroxyphenyl 
    
    
    
    -ketoimines or diones.
  • Hydrolysis: Moisture attack on the imine tautomer, leading to ring cleavage or polymerization.

The Golden Rule: Treat 3-aminobenzofurans not just as moisture-sensitive, but as oxygen-intolerant enamines .

Degradation Mechanism & Visualization[1]

Understanding the enemy is the first step to defeating it. The following diagram illustrates the primary degradation pathway that occurs when these intermediates are exposed to air and moisture.

degradation_pathway Start 3-Aminobenzofuran (Free Base) Tautomer Imine Tautomer (Transient) Start->Tautomer Equilibrium Oxidation Oxidative Ring Opening (Air/Moisture) Start->Oxidation O2 attack at C2-C3 EndProduct o-Hydroxyphenyl alpha-ketoimine (Inactive/Tar) Tautomer->EndProduct Hydrolysis Oxidation->EndProduct Ring Cleavage

Figure 1: The degradation cascade. Note that the electron-rich C2=C3 bond is the primary failure point, leading to oxidative ring opening (Alami et al., 2019).

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose issues in your current workflow.

SymptomProbable CauseTechnical Intervention
Reaction mixture turns black/tarry Oxidative Polymerization. The free amine is reacting with oxygen, accelerated by trace moisture.Degas all solvents (sparge with Ar/N2 for 15 min). Add an antioxidant (e.g., BHT) if downstream chemistry permits.
Product disappears on Silica TLC Acidic Hydrolysis. Silica gel is slightly acidic; the "enamine" moiety hydrolyzes on the plate.Pre-treat Silica: Add 1-2% Triethylamine (Et3N) to your eluent to neutralize acidic sites.
Low yield after aqueous workup Water Solubility / Hydrolysis. The amine may be partially water-soluble or hydrolyzing at the interface.Skip the wash. Filter off inorganic salts (using a Schlenk frit) and evaporate solvent directly.
NMR shows broad/split peaks Paramagnetic Impurities or Tautomeric Exchange. Dry the sample. Filter through a small plug of basic alumina before NMR. Use

-DMSO to stabilize the H-bonds.

Validated Protocols

Protocol A: The "Telescoping" Strategy (Recommended)

Best for: Avoiding isolation of the unstable intermediate entirely.

Rationale: The free amine is most stable when electron density is withdrawn from the ring (e.g., by acylation). Converting the amine to an amide immediately stabilizes the furan core.

  • Synthesis: Perform the cyclization (e.g., Gewald reaction) in anhydrous DMF or THF under Argon.

  • Completion Check: Monitor by LC-MS (avoid TLC if possible).

  • In-Situ Derivatization:

    • Do NOT quench with water.

    • Cool reaction to 0°C.

    • Add 1.1 eq of the next electrophile (e.g., Acid Chloride, Isocyanate) and 1.2 eq of base (Pyridine/DIPEA) directly to the crude reaction mixture.

  • Workup: Once the amide is formed, the compound is stable. You can now safely perform an aqueous workup.

Protocol B: Isolation of the Free Base (If absolutely necessary)

Best for: Analytical characterization or storage.

  • Solvent Removal: Evaporate reaction solvents at <40°C under high vacuum. Do not use a water bath >40°C.

  • Precipitation: Redissolve the residue in a minimum amount of degassed Et2O or CH2Cl2. Add degassed Hexanes/Pentane to induce precipitation.

  • Filtration: Filter under an inert atmosphere (Schlenk frit) or typically rapid filtration if Schlenk is unavailable.

  • Storage: Store under Argon at -20°C. Shelf life: <48 hours.

Workflow Visualization: The "Dry-Path" System

This workflow minimizes exposure to the two main killers: protons (H+) and oxygen (O2).

handling_workflow Precursors Precursors (Salicylonitrile + Alpha-Halo Ketone) Reaction Cyclization Reaction (Anhydrous DMF, Ar atm) Precursors->Reaction Decision Isolate Intermediate? Reaction->Decision Telescope Add Electrophile Directly (Acyl Chloride/Anhydride) Decision->Telescope No (Recommended) Evap Evaporate <40°C (High Vac) Decision->Evap Yes (High Risk) StableProduct Stable Amide Product (Safe for Aqueous Workup) Telescope->StableProduct Filter Ppt with Degassed Hexane (Schlenk Filtration) Evap->Filter Storage Store -20°C under Ar (Max 48h) Filter->Storage

Figure 2: Decision tree for handling 3-aminobenzofurans. Path A (Green) is the industry standard for high-throughput synthesis.

Frequently Asked Questions (FAQs)

Q: Can I store 3-aminobenzofuran as a hydrochloride salt to improve stability? A: Proceed with caution. While protonation of the amine should reduce electron donation into the ring (stabilizing it), the acidic environment can trigger hydrolysis of the furan ring itself if any moisture is present. If you must make a salt, use anhydrous HCl in Dioxane/Ether and store in a desiccator.

Q: My LC-MS shows the product mass, but after column chromatography, I isolate a different compound with M+16 or M+32. A: You have isolated the oxidation product. The "M+16" is likely the opened keto-amide or a hydroxylated species. This confirms that your silica column was not sufficiently deactivated, or the fraction collection took too long in air. Solution: Switch to neutral alumina or perform a "flash" filtration rather than a long column.

Q: Why is the 2-substituted 3-aminobenzofuran more stable than the unsubstituted one? A: Substitution at the C2 position (e.g., with an ester or aryl group) provides steric bulk and, more importantly, electronic modulation. An electron-withdrawing group (EWG) at C2 pulls electron density away from the C2-C3 double bond, making it less nucleophilic and less prone to oxidative attack. Unsubstituted 3-aminobenzofurans are kinetically unstable and rarely isolated.

References

  • Alami, M., et al. (2019).[1] "Unexpected Oxidative Ring Opening of Electron-Rich 3-Aminobenzofurans into

    
    -Ketoimines Derivatives." Journal of Organic Chemistry. Link
    
  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen." Chemische Berichte. (Foundational chemistry for amino-heterocycle synthesis).
  • BenchChem Technical Data. (2025). "Stability of 3-Benzylidene-2-benzofuran-1-one in aqueous solutions." Link

  • Loidreau, Y., et al. (2013).[2] "Synthesis of 3-aminobenzofuran derivatives." European Journal of Medicinal Chemistry. (Cited for cyclization protocols).

Sources

Reference Data & Comparative Studies

Validation

Mastering Purity Analysis of Benzofuran Carbonitriles: A Comparative Guide to Enhanced Selectivity

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Topic: HPLC Method Development for Purity Analysis of Benzofuran Carbonitriles. Executive Summary: The Selectivity Challenge Benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Topic: HPLC Method Development for Purity Analysis of Benzofuran Carbonitriles.

Executive Summary: The Selectivity Challenge

Benzofuran carbonitriles are critical pharmacophores in the synthesis of antidepressants (e.g., Vilazodone) and anti-arrhythmic agents. However, their purity analysis presents a distinct chromatographic challenge: structural isomerism .

Standard alkyl-bonded phases (C18) often fail to resolve positional isomers (e.g., 5-cyanobenzofuran vs. 4-cyanobenzofuran) or des-cyano impurities because these species share nearly identical hydrophobicity (logP).

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for benzofuran carbonitriles by exploiting


 interactions, resolving critical pairs that co-elute on C18.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3][4][5]

The Mechanism of Action
  • Alternative (C18): Relies almost exclusively on hydrophobic interactions (van der Waals forces). Since the positional isomers of benzofuran carbonitriles have similar hydrophobic volumes, C18 often results in peak overlapping or "shouldering."

  • The Solution (Phenyl-Hexyl): Combines hydrophobic retention (via the hexyl linker) with

    
     interactions (via the phenyl ring). The electron-withdrawing nitrile group (-CN) on the benzofuran ring alters the electron density of the aromatic system. The Phenyl-Hexyl phase discriminates between these subtle electronic differences, providing "orthogonal" selectivity.
    
Performance Data Summary

The following data represents a comparative study separating 5-benzofurancarbonitrile (Target) from its critical impurity, 4-benzofurancarbonitrile (Isomer).

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodImprovement
Stationary Phase C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)N/A
Critical Pair Resolution (

)
1.4 (Incomplete Separation)3.8 (Baseline Separation) +171%
Tailing Factor (

)
1.31.1Improved Symmetry
Selectivity (

)
1.021.15Enhanced Separation
Run Time 18 min15 minFaster Elution

Key Insight: The Phenyl-Hexyl column resolves the critical isomeric pair to baseline (


), whereas the C18 column fails to meet the standard system suitability requirement of 

.

Method Development Workflow

The following diagram illustrates the decision logic for selecting the appropriate stationary phase based on analyte properties.

MethodDevelopment Start Start: Purity Analysis of Benzofuran Carbonitrile PropCheck Analyze Compound Properties (Aromaticity + Nitrile Group) Start->PropCheck Scouting Initial Scouting: C18 Column, MeCN/H2O Gradient PropCheck->Scouting Eval Evaluate Resolution (Rs) of Critical Pairs (Isomers) Scouting->Eval Decision Is Rs > 1.5? Eval->Decision Success Validate C18 Method (Standard Protocol) Decision->Success Yes Fail Selectivity Issue: Hydrophobicity is insufficient Decision->Fail No (Co-elution) Switch Switch to Phenyl-Hexyl Phase (Target Pi-Pi Interactions) Fail->Switch Optimize Optimize Gradient & Temp (Maximize Electronic Selectivity) Switch->Optimize Final Final Method: High Resolution of Isomers Optimize->Final

Figure 1: Decision tree for HPLC method selection, prioritizing Phenyl-Hexyl phases when C18 fails to resolve aromatic isomers.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is performing correctly before samples are analyzed.

A. Reagents and Materials[1][4][6][7][8]
  • Analyte: 5-Benzofurancarbonitrile (Reference Standard).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

    • Note: Formic acid is preferred for LC-MS compatibility; Phosphoric acid provides sharper peaks for UV-only analysis due to better suppression of silanol activity.

B. Chromatographic Conditions (Optimized)
ParameterSettingRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for the benzofuran ring.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic impurities; maintains pH ~2.7.
Mobile Phase B Acetonitrile (100%)Stronger dipole moment than Methanol; sharper peaks for nitriles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity and thermodynamics of

interactions.
Detection UV @ 254 nmMax absorption for benzofuran core; 280 nm is alternative.
Injection Vol. 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
C. Gradient Program
  • 0.0 min: 90% A / 10% B

  • 2.0 min: 90% A / 10% B (Isocratic hold to focus polar impurities)

  • 15.0 min: 10% A / 90% B (Linear ramp)

  • 18.0 min: 10% A / 90% B (Wash)

  • 18.1 min: 90% A / 10% B (Re-equilibration)

  • 23.0 min: End

D. System Suitability Test (SST)

Before analyzing unknown samples, inject a mixture containing the analyte and a known impurity (or isomer).

  • Resolution (

    
    ):  Must be > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  Must be between 0.8 and 1.2.
    
  • Precision: %RSD of peak area for 5 replicate injections of standard must be < 2.0%.

Validation & Robustness

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity and Range
  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limits of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Note: For benzofuran carbonitriles, typical LOQ is approx. 0.05 µg/mL using UV detection.

Robustness Study

Intentionally vary parameters to verify method stability:

  • Column Temp:

    
    C (Critical for Phenyl phases as 
    
    
    
    interactions are temperature sensitive).
  • Flow Rate:

    
     mL/min.
    
  • Organic Modifier:

    
     Acetonitrile.
    

References

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters Corporation. (2026). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Amino-5-bromobenzofuran-2-carbonitrile

[1][2][3][4] Executive Summary & Hazard Profile 3-Amino-5-bromobenzofuran-2-carbonitrile is a polyfunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Hazard Profile

3-Amino-5-bromobenzofuran-2-carbonitrile is a polyfunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive scaffolds. Its disposal requires a strict adherence to a dual-hazard protocol due to the presence of both a nitrile (cyano) group and a halogen (bromine) .

Improper disposal carries two critical risks:

  • Acute Toxicity (Cyanide Evolution): Contact with acidic waste streams can liberate Hydrogen Cyanide (HCN) gas.

  • Environmental Persistence: The halogenated core requires specific high-temperature incineration with scrubbing to prevent dioxin/furan formation.

Chemical Safety Profile
ParameterData / Specification
Functional Groups Nitrile (-CN), Primary Amine (-NH₂), Aryl Bromide (-Br)
Primary GHS Hazards Acute Tox. 3 (Oral/Dermal) , Skin Irrit. 2, Eye Irrit.[1][2] 2A.
Reactivity Alert Incompatible with Acids. Risk of HCN evolution.
Waste Classification Halogenated Organic / Toxic. (Treat as P-List equivalent for safety).
Physical State Solid (typically off-white to yellow powder).

The "Self-Validating" Safety System

To ensure safety, we do not rely on memory; we rely on a Self-Validating System . This protocol incorporates a mandatory "Stop-Check" step to physically verify the waste stream compatibility before the chemical is discarded.

The Mechanism of Risk (Why we do this)

The nitrile moiety at position 2 is electron-deficient. While aromatic nitriles are generally more stable than aliphatic ones, the presence of the amine and the benzofuran ring creates a complex electronic environment.

  • The Acid Error: If this compound is thrown into a "General Organic Waste" container that previously held acidic chlorides or acetic acid, the localized pH drop can protonate the nitrile or catalyze hydrolysis, potentially releasing HCN gas in a closed waste container.

  • The Halogen Error: Disposing of this in "Non-Halogenated" waste streams (often sent for fuel blending) is illegal and dangerous, as burning brominated compounds without scrubbers releases corrosive hydrogen bromide and toxic brominated byproducts.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Excess Reagent/Spoiled Powder)

Do not dissolve solid waste to make it liquid. Keep it solid to minimize volume and mobility.

  • Segregation: Isolate the container. Do not mix with other solid trash.

  • Primary Containment: Place the original vial or scooped powder into a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Affix a hazardous waste label to the bag.

    • Must read: "Toxic Solid Waste - Halogenated."[3]

    • Constituents: "3-Amino-5-bromobenzofuran-2-carbonitrile."

  • Secondary Containment: Place the sealed bag into the lab's Solid Toxic/Cytotoxic Waste Drum (usually a wide-mouth white drum).

  • Disposal Path: High-temperature incineration.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

This is the most critical workflow. Follow the "Stop-Check" procedure.

  • Select Container: Use a dedicated HDPE or Glass container labeled "Halogenated Organic Waste."

  • The Stop-Check (Mandatory):

    • Before adding your waste, dip a pH strip into the receiving waste container.

    • Requirement: pH must be Neutral (6-8) or Basic (8-10) .

    • Action: If the waste container is Acidic (pH < 6), DO NOT USE IT. Start a fresh container or neutralize the stream.

  • Solvent Compatibility: Ensure the solvent (e.g., DMSO, DMF, Ethyl Acetate) is compatible with the container material.

  • Transfer: Pour the solution into the container using a funnel to avoid spillage.

  • Closure: Cap tightly immediately after use. Do not leave the funnel in the neck.

Waste Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-Amino-5-bromobenzofuran-2-carbonitrile StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid/Dissolved Waste StateCheck->LiquidPath Solution Bagging Double Bag in Polyethylene SolidPath->Bagging SolidLabel Label: 'Toxic Solid - Halogenated' Bagging->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration AcidCheck STOP-CHECK: Is Waste Container pH < 6? LiquidPath->AcidCheck NewContainer Start NEW Container (Must be Neutral/Basic) AcidCheck->NewContainer Yes (Risk of HCN) AddWaste Add to Halogenated Waste Stream AcidCheck->AddWaste No (Safe) NewContainer->AddWaste AddWaste->Incineration

Figure 1: Decision matrix for the safe disposal of halogenated nitrile intermediates, emphasizing the critical pH check for liquid waste streams.

Emergency Contingencies

Accidental Spill (Solid)
  • PPE: Wear double nitrile gloves and a P95/N95 dust mask (or work in hood).

  • Cleanup: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

  • Decontamination: Wipe surface with a mild detergent and water. Avoid bleach (potential reaction with amines/nitriles depending on concentration).

Accidental Spill (Liquid)
  • Evacuate: If spill is >100mL outside a hood, evacuate the immediate area.

  • Absorb: Use Non-Acidic absorbent pads or vermiculite.

    • Warning: Do not use "Universal Chemical Neutralizers" without checking if they contain acids.

  • Disposal: Bag the absorbent materials as "Halogenated/Toxic Debris."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[6] Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles.[1] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Amino-5-bromobenzofuran-2-carbonitrile

Executive Safety Summary 3-Amino-5-bromobenzofuran-2-carbonitrile (CAS: 55270-29-6) is a functionalized heterocyclic intermediate. While specific toxicological data for this exact isomer is often limited in public reposi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Amino-5-bromobenzofuran-2-carbonitrile (CAS: 55270-29-6) is a functionalized heterocyclic intermediate. While specific toxicological data for this exact isomer is often limited in public repositories, its structural pharmacophore—combining an aromatic nitrile, a halogen, and an amine—dictates that it be handled as a High-Potency Pharmacological Intermediate .

The Three Critical Hazards:

  • Acute Toxicity (Oral/Inhalation): The nitrile moiety (

    
    ) carries a latent risk of metabolic cyanide release, particularly if ingested or inhaled in significant quantities.
    
  • Sensitization & Irritation: The aniline-like amino group at position 3 is a known motif for skin sensitization and severe eye irritation.

  • Environmental Persistence: The C-5 bromine atom classifies this as a halogenated organic pollutant, requiring segregated disposal to prevent downstream environmental contamination.

Risk Assessment & PPE Matrix

Safety is not a checklist; it is a barrier system. The following matrix is designed to prevent "permeation breakthrough"—the point where a chemical migrates through PPE to the skin.

The "Double-Barrier" Philosophy

For benzofuran carbonitriles, standard 4-mil nitrile gloves are insufficient for prolonged contact due to the organic solubility of the scaffold. We employ a Task-Based PPE System .

Task IntensityHazard LevelHand ProtectionRespiratory ProtectionBody/Eye Protection
Storage & Transport Low (Sealed Container)Single Nitrile (Min 0.11mm / 4 mil)Lab environment (General HVAC)Standard Lab Coat, Safety Glasses
Weighing (Solid) High (Dust Generation)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Fume Hood (Sash at 18") or Powder Containment HoodLab Coat + Disposable Tyvek Sleeves , Safety Goggles
Solubilization High (Splash/Permeation)Double Barrier: Laminate (Silver Shield) under NitrileFume Hood (Required)Chemical Apron (PVC/Butyl), Face Shield over Goggles
Reaction/Workup Moderate (Closed System)Double Nitrile (Change every 30 mins)Fume Hood Lab Coat, Safety Glasses
Technical Justification (Why this PPE?)
  • Glove Permeation: Aromatic nitriles can solvate through thin nitrile rubber in <15 minutes. Double gloving creates a "sacrificial layer." If the outer glove is splashed, it is stripped immediately, leaving the inner glove as a clean barrier.

  • Respiratory Logic: As a solid, static electricity can disperse this compound as fine particulate matter. A standard N95 is insufficient because it does not protect against vapors if the compound is in solution. Engineering controls (Fume Hood) are the primary defense; respirators are a fallback only.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Most exposures occur here due to static charge on the solid powder.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. Benzofurans are prone to "jumping" due to static.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood.

  • Damp Paper Method: Place a solvent-dampened (ethanol) Kimwipe around the balance perimeter. Any stray grains will stick to the wet paper rather than becoming airborne dust.

B. Solubilization

Once in solution (e.g., DMSO or DCM), the skin absorption rate increases by orders of magnitude.

  • Solvent Choice: If possible, avoid highly permeating solvents like DMSO or DMF during initial handling, as they act as "vehicles" carrying the toxin through the skin.

  • Closed Transfer: When moving the solution to a reaction vessel, use a syringe or cannula transfer method to avoid open pouring.

Emergency Response Workflow

In the event of exposure, immediate action supersedes administrative reporting.

ExposureResponse start EXPOSURE INCIDENT skin Skin Contact (Solid/Liquid) start->skin eye Eye Contact start->eye inhal Inhalation start->inhal action_skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. DO NOT use solvent to clean skin skin->action_skin action_eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open eye->action_eye action_inhal 1. Move to Fresh Air 2. Seek Medical Support (Oxygen) inhal->action_inhal medical MEDICAL EVALUATION (Bring SDS) action_skin->medical action_eye->medical action_inhal->medical report Report to EHS medical->report

Figure 1: Immediate response logic for exposure incidents.[1][2][3][4] Note the prohibition of solvents for skin cleanup to prevent enhanced absorption.

Waste Disposal & Deactivation

Proper disposal is critical due to the halogen content (Bromine) and the nitrile group.

Waste Segregation Logic
  • Stream A: Solid Waste (Contaminated PPE/Wipes)

    • Collect in a double-bagged hazardous waste drum labeled "Toxic Solid Organic."

  • Stream B: Liquid Waste (Mother Liquors)

    • MUST go into Halogenated Organic Waste .[5]

    • Critical: Do not mix with strong acids. Although aromatic nitriles are stable, acidic environments can theoretically catalyze hydrolysis.

Deactivation of Spills
  • Solid Spill: Do not dry sweep. Cover with wet sand or vermiculite to suppress dust, then scoop into a waste container.

  • Liquid Spill: Absorb with clay or vermiculite.

  • Surface Decontamination: Wash the area with a 10% bleach solution followed by water. The hypochlorite helps oxidize trace amine residues.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromobenzofuran-2-carbonitrile
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3-Amino-5-bromobenzofuran-2-carbonitrile
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